molecular formula C14H10Cl2N2OS B10973559 3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B10973559
M. Wt: 325.2 g/mol
InChI Key: ZPXMCRYKNSQAGE-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of dichloro, cyano, and dimethylthiophenyl groups attached to a benzamide core. This compound is used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 3-cyano-4,5-dimethylthiophene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichloro groups in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H10Cl2N2OS

Molecular Weight

325.2 g/mol

IUPAC Name

3,4-dichloro-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

InChI

InChI=1S/C14H10Cl2N2OS/c1-7-8(2)20-14(10(7)6-17)18-13(19)9-3-4-11(15)12(16)5-9/h3-5H,1-2H3,(H,18,19)

InChI Key

ZPXMCRYKNSQAGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C

Origin of Product

United States

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